molecular formula C12H15N3 B3135440 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 400866-46-8

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B3135440
CAS RN: 400866-46-8
M. Wt: 201.27 g/mol
InChI Key: LEKZYHXXKNYIJY-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of propan-1-amine, where the hydrogen atom of the amino group is replaced by a 1-phenyl-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H . This indicates that the compound has a pyrazole ring attached to a phenyl group, which is further connected to a propan-1-amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.73 . It is a hydrochloride salt, indicating that it is likely soluble in water . The compound is in powder form and is stored at room temperature .

Scientific Research Applications

Anticancer Potential

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has drawn attention due to its potential as an anticancer agent. Researchers have explored its cytotoxic effects against cancer cells, particularly in vitro studies. The compound’s structure suggests interactions with cellular pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Studies have investigated the compound’s antimicrobial properties. It exhibits promising efficacy against certain pathogens, including bacteria and fungi. Researchers have explored its mode of action, potential targets, and synergistic effects with existing antibiotics .

Anti-inflammatory Effects

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine may modulate inflammatory responses. Its impact on pro-inflammatory cytokines, enzymes, and signaling pathways has been studied. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .

Neuroprotective Properties

In preclinical models, this compound has shown neuroprotective effects. Researchers have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative diseases. Further studies are needed to validate these findings .

Cryptosporidium Treatment

The derivative 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile (LN002), related to our compound, exhibits efficacy against Cryptosporidium, a protozoan parasite causing gastrointestinal infections. However, its poor water solubility limits oral bioavailability. Researchers have explored strategies like solid dispersion to enhance its utility .

Chemical Biology and Drug Design

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine serves as a valuable scaffold for chemical biology and drug design. Medicinal chemists modify its structure to create analogs with improved properties. These derivatives can be screened for specific targets, such as enzymes or receptors, in drug discovery programs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZYHXXKNYIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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